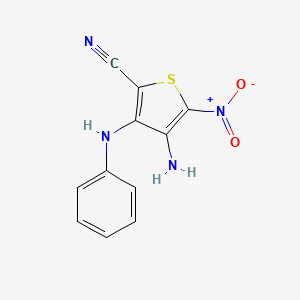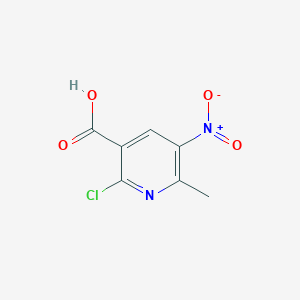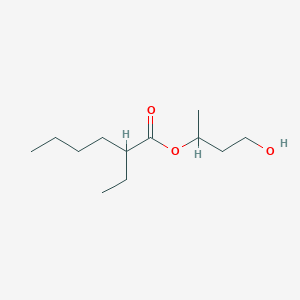![molecular formula C14H15BrOSn B14376682 2-[Bromo(diphenyl)stannyl]ethan-1-ol CAS No. 89687-65-0](/img/structure/B14376682.png)
2-[Bromo(diphenyl)stannyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bromo(diphenyl)stannyl]ethan-1-ol is an organotin compound characterized by the presence of a tin atom bonded to two phenyl groups, a bromine atom, and an ethan-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(diphenyl)stannyl]ethan-1-ol typically involves the reaction of diphenyltin dichloride with an appropriate brominating agent, followed by the introduction of the ethan-1-ol group. One common method involves the following steps:
Bromination: Diphenyltin dichloride is reacted with bromine or N-bromosuccinimide (NBS) to form diphenyltin dibromide.
Alcohol Addition: The diphenyltin dibromide is then reacted with ethylene glycol or a similar alcohol under controlled conditions to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent alcohol addition reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bromo(diphenyl)stannyl]ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, where it acts as a tin reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new organotin compounds with different substituents.
Oxidation: Formation of tin oxides or hydroxides.
Reduction: Formation of reduced tin species or dehalogenated products.
Aplicaciones Científicas De Investigación
2-[Bromo(diphenyl)stannyl]ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Materials Science: Utilized in the preparation of organotin polymers and materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-[Bromo(diphenyl)stannyl]ethan-1-ol involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom and the tin center. The compound can form coordination complexes with other molecules, facilitating reactions such as substitution and coupling. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyltin Dichloride: Similar structure but with chlorine atoms instead of bromine.
Triphenyltin Hydroxide: Contains three phenyl groups and a hydroxide group.
Tributyltin Chloride: Contains three butyl groups and a chlorine atom.
Uniqueness
2-[Bromo(diphenyl)stannyl]ethan-1-ol is unique due to the presence of both a bromine atom and an ethan-1-ol group, which confer distinct reactivity and potential applications compared to other organotin compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis and catalysis.
Propiedades
Número CAS |
89687-65-0 |
|---|---|
Fórmula molecular |
C14H15BrOSn |
Peso molecular |
397.88 g/mol |
Nombre IUPAC |
2-[bromo(diphenyl)stannyl]ethanol |
InChI |
InChI=1S/2C6H5.C2H5O.BrH.Sn/c2*1-2-4-6-5-3-1;1-2-3;;/h2*1-5H;3H,1-2H2;1H;/q;;;;+1/p-1 |
Clave InChI |
RCKJGYVUYQQWLC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](CCO)(C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


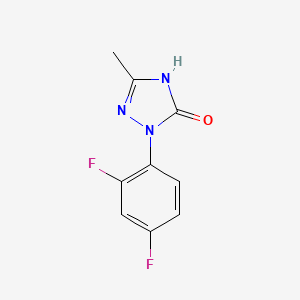
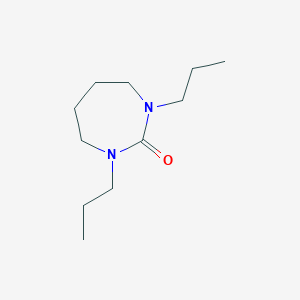
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)

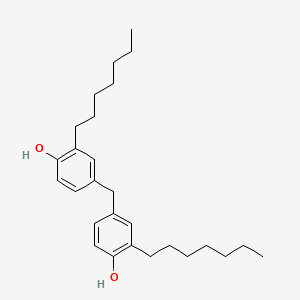
![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
